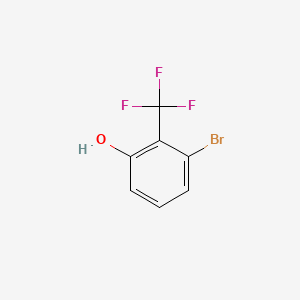

3-Bromo-2-(trifluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

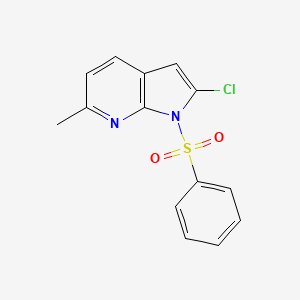

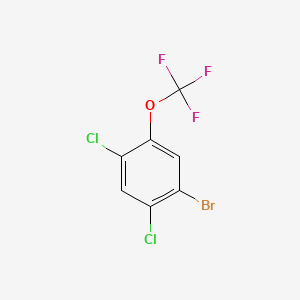

3-Bromo-2-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 1214352-26-7 . It has a molecular weight of 241.01 . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .

Molecular Structure Analysis

The molecular formula of 3-Bromo-2-(trifluoromethyl)phenol is C7H4BrF3O . The InChI code for this compound is 1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H .Physical And Chemical Properties Analysis

3-Bromo-2-(trifluoromethyl)phenol is a white to yellow solid . It has a molecular weight of 241.01 and a molecular formula of C7H4BrF3O . It has a density of 1.752±0.06 g/cm3 (20 ºC 760 Torr), a boiling point of 214.8±35.0 ºC (760 Torr), and a flash point of 83.7±25.9 ºC .科学的研究の応用

Synthesis and DNA Interaction : A study by Rasool et al. (2021) focused on the synthesis of chalcones derived from 3-Bromo-2-(trifluoromethyl)phenol. They explored their interaction with DNA and evaluated their urease inhibition and antioxidant potential. This research is significant in understanding the compound's interaction with biological molecules.

Domino Transformations in Organic Chemistry : The work of Rulev et al. (2007) demonstrated the aza-Michael/hydroxyalkylation reactions of 2-Bromo-3-arylpropenyl trifluoromethyl ketones, a derivative of 3-Bromo-2-(trifluoromethyl)phenol. These reactions are important for constructing complex organic molecules, showcasing the compound's utility in organic synthesis.

Phthalocyanine Synthesis and Electrochemical Applications : In a study by Kamiloğlu et al. (2018), derivatives of 3-Bromo-2-(trifluoromethyl)phenol were used in synthesizing novel phthalocyanines. They explored their electrochemical and spectroelectrochemical properties, which are crucial for applications in electronic and photonic devices.

Formation of Piperazin-2-ones : Research by Rulev et al. (2013) described a synthesis method for 3-trifluoromethylated piperazin-2-ones using trifluoromethyl 2-bromo enones. This research contributes to the development of new compounds for potential pharmacological use.

O-Trifluoromethylation of Phenols : A method for synthesizing aryl trifluoromethyl ethers using a derivative of 3-Bromo-2-(trifluoromethyl)phenol was detailed by Zhou et al. (2016). This method is important for creating functionalized organic compounds with potential applications in material science and pharmaceuticals.

Electrochemical Applications in Carbon Steel Corrosion Inhibition : In the context of materials science, El-Lateef et al. (2015) synthesized Schiff bases using a derivative of 3-Bromo-2-(trifluoromethyl)phenol, assessing their efficiency as corrosion inhibitors for carbon steel. This application is significant in industrial maintenance and protection.

Spectroscopic Analysis : The study by Mahadevan et al. (2011) conducted vibrational spectroscopy analysis on 3-Bromo phenol, a compound closely related to 3-Bromo-2-(trifluoromethyl)phenol. This analysis is essential for understanding the compound's physical properties and behavior.

Complex Chemistry with Group 13 Metals : Liu et al. (1992) explored the complex chemistry involving derivatives of 3-Bromo-2-(trifluoromethyl)phenol with group 13 metals. This research has implications in coordination chemistry and potential catalyst development.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

作用機序

- The compound may form resonance-stabilized carbocations, which could influence its interactions with biological targets .

Mode of Action

Pharmacokinetics

Action Environment

特性

IUPAC Name |

3-bromo-2-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNXFUUIDHXHMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857434 |

Source

|

| Record name | 3-Bromo-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(trifluoromethyl)phenol | |

CAS RN |

1214352-26-7 |

Source

|

| Record name | 3-Bromo-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)

![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B578506.png)

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)